molecular formula C18H21BrN2O4S B2712481 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-98-7

4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2712481
CAS No.: 2034313-98-7
M. Wt: 441.34
InChI Key: LCMSNGQJGOPBHU-UHFFFAOYSA-N
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Description

4-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034313-98-7) is a synthetic small molecule with a molecular formula of C18H21BrN2O4S and a molecular weight of 441.34 g/mol . Its structure features a 2-bromobenzenesulfonyl group linked to a piperidine ring, which is connected via an ether linkage to a 1,6-dimethyl-2-pyridone moiety. This specific architecture, particularly the incorporation of the sulfonyl group and the piperidine ring, is commonly explored in medicinal chemistry for its potential to interact with biological targets, such as enzymes and receptors . The compound's topological polar surface area (TPSA) of 75.3 Ų and its limited number of hydrogen bond donors suggest potential for favorable cell membrane permeability . Researchers are investigating this compound as a key intermediate or building block in the synthesis of more complex molecules for drug discovery campaigns. Its structure is representative of frameworks used in developing protease inhibitors, kinase inhibitors, and other therapeutically relevant agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-13-11-15(12-18(22)20(13)2)25-14-7-9-21(10-8-14)26(23,24)17-6-4-3-5-16(17)19/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMSNGQJGOPBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with a suitable nucleophile.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The final step involves coupling the piperidine and pyridine rings with the bromophenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the bromophenyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or alkyl halides are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a dehalogenated product.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors or ion channels, and the pathways involved might include signal transduction cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Aromatic Ring

4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline (13b)
  • Structure : Differs by a 4-fluorophenyl sulfonyl group and an aniline substituent.
  • Properties: Molecular weight (MS): 351.11 [M + H]+ . Yield: 60.2% (lower than some analogues, suggesting synthetic challenges with fluorine substitution).
4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
  • Structure : Features a 3-chloro-4-fluorophenyl sulfonyl group.
  • Properties :
    • The chloro and fluoro substituents create a stronger electron-withdrawing effect than bromine, possibly enhancing metabolic stability but reducing cell permeability .
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d)
  • Structure : Includes a urea linker and 4-fluorophenyl sulfonyl group.
  • Properties :
    • Yield: 55.2% .
    • Key Difference : The urea moiety introduces hydrogen-bonding capacity, which may improve target engagement but increase polarity.

Variations in the Heterocyclic Core

1-(1-{(2S)-3-[(6-Chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl}piperidin-4-yl)tetrahydropyrimidin-2(1H)-one
  • Structure: Contains a naphthalene sulfonyl group and tetrahydropyrimidinone core.
  • Properties :
    • Molecular formula: C₂₂H₂₆ClN₃O₅S .
    • Biological Activity : Acts as a coagulation factor Xa inhibitor, highlighting how sulfonyl-piperidine scaffolds can be tailored for diverse therapeutic targets .
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16)
  • Structure : Oxazolo-pyridine core with a benzyl-piperidine group.
  • Properties: Molecular weight (MS): 392 [MH+] . Key Difference: The oxazolo-pyridine system may confer rigidity, influencing binding kinetics compared to the dimethylpyridinone in the target compound.

Comparative Data Table

Compound Name Sulfonyl Group Core Structure Molecular Weight (MS) Yield (%) Notable Properties
Target Compound 2-Bromophenyl 1,6-Dimethylpyridin-2(1H)-one N/A N/A High lipophilicity (Br), potential CNS activity
4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline (13b) 4-Fluorophenyl Aniline 351.11 60.2 Improved solubility, lower steric hindrance
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) 4-Fluorophenyl Urea-linked phenyl N/A 55.2 Enhanced hydrogen-bonding capacity
Coagulation Factor Xa Inhibitor 6-Chloronaphthalen-2-yl Tetrahydropyrimidin-2(1H)-one 488.98 (calc.) N/A Anticoagulant activity, complex scaffold

Key Findings and Implications

Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to fluoro or chloro analogues, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Heterocyclic Core: The dimethylpyridinone core offers a balance of rigidity and metabolic stability compared to urea or oxazolo-pyridine systems, which may degrade more readily in vivo .

Biological Activity : Sulfonyl-piperidine derivatives exhibit diverse target profiles (e.g., Factor Xa inhibition vs. kinase modulation), underscoring the importance of substituent selection for therapeutic intent .

Biological Activity

The compound 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a pyridine ring , a piperidine ring , and a bromophenylsulfonyl group , which contribute to its unique properties. The molecular formula is C17H18BrN2O5SC_{17}H_{18}BrN_{2}O_{5}S, with a molecular weight of approximately 428.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group can inhibit various enzymes, which is critical for its pharmacological effects.
  • Receptor Binding : The piperidine and pyridine moieties may facilitate binding to specific receptors, influencing various biochemical pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antibacterial Activity : Preliminary studies suggest that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Potential : Similar compounds have been explored for their anticancer properties, indicating that this compound may also exhibit cytotoxic effects against cancer cell lines.
  • Hypoglycemic Effects : Compounds containing piperidine rings have been associated with glucose regulation, suggesting potential applications in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntibacterialSalmonella typhi, Bacillus subtilis
Enzyme InhibitionAcetylcholinesterase (AChE), Urease
AnticancerCytotoxic effects on cancer cell linesVarious studies
HypoglycemicGlucose regulation

Research Insights

A study investigating a series of piperidine derivatives highlighted that compounds similar to the target molecule demonstrated significant AChE inhibitory activity with IC50 values reflecting strong efficacy. For instance, certain derivatives showed IC50 values as low as 0.63 μM, indicating potent inhibitory capacity .

Furthermore, docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their binding affinities and potential therapeutic mechanisms .

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